molecular formula C11H9F3N4O2S B12452103 N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12452103
M. Wt: 318.28 g/mol
InChI Key: RGZOTUSMUYLTPD-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₉F₃N₄O₂S
This compound belongs to a class of pyrimidine derivatives functionalized with a trifluoromethyl (CF₃) group and a glycine moiety substituted at the N-methyl position. The thiazole ring at the 6-position of the pyrimidine core distinguishes it from other analogs. The CF₃ group enhances metabolic stability and lipophilicity, while the thiazole contributes to π-π stacking and hydrogen-bonding interactions, making it a candidate for medicinal chemistry applications such as kinase inhibition or antimicrobial agents .

Properties

Molecular Formula

C11H9F3N4O2S

Molecular Weight

318.28 g/mol

IUPAC Name

2-[methyl-[4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C11H9F3N4O2S/c1-18(5-8(19)20)10-16-6(9-15-2-3-21-9)4-7(17-10)11(12,13)14/h2-4H,5H2,1H3,(H,19,20)

InChI Key

RGZOTUSMUYLTPD-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, followed by the introduction of the pyrimidine ring and the trifluoromethyl group. The final step involves the methylation of the glycine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiazole rings.

Scientific Research Applications

Drug Development

N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has shown promise in drug development, particularly as an inhibitor of specific enzymes involved in disease processes. For instance, it has been studied for its inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to pain and inflammation pathways. In vitro studies demonstrated that modifications to the compound could enhance its potency as a therapeutic agent against chronic pain conditions .

Cancer Research

The compound's structural analogs have been investigated for their anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. A notable study highlighted a series of pyrimidine derivatives that showed significant activity against chronic lymphocytic leukemia cells, suggesting that the thiazole-pyrimidine framework may be crucial for anticancer efficacy .

P-Glycoprotein Modulation

Another critical application is in the modulation of P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer therapy. Studies have demonstrated that certain derivatives can enhance the intracellular concentration of chemotherapeutic agents by inhibiting P-gp activity, thus reversing drug resistance . This property is particularly relevant for improving the efficacy of existing cancer treatments.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases. Investigations are ongoing to elucidate its mechanism of action within neural pathways, particularly concerning excitotoxicity and neuroinflammation.

  • Inhibition of NAPE-PLD :
    • A study synthesized various analogs of this compound, leading to the identification of compounds with enhanced inhibitory activity against NAPE-PLD. The most potent analog demonstrated a significant reduction in inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity :
    • A series of thiazole-pyrimidine derivatives were tested against human cancer cell lines. One derivative exhibited a therapeutic window significantly greater than standard treatments, indicating its potential as a novel anticancer drug .
  • P-Glycoprotein Interaction :
    • Research highlighted a specific derivative that increased the effectiveness of paclitaxel in resistant cancer cell lines by inhibiting P-glycoprotein, demonstrating a pathway for overcoming drug resistance in chemotherapy .

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the 6-Position of the Pyrimidine Core

The 6-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Thiazol-2-yl C₁₁H₉F₃N₄O₂S 318.28 Thiazole enhances electron density and potential metal coordination .
N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 2-Furyl C₁₂H₁₀F₃N₃O₃ 301.23 Furyl group reduces sulfur-mediated interactions; lower logP .
N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3-Thienyl C₁₂H₁₀F₃N₃O₂S 317.29 Thiophene lacks thiazole’s nitrogen, reducing hydrogen-bonding capacity .
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 4-Nitrophenyl C₁₄H₁₁F₃N₄O₄ 356.26 Nitro group increases electron-withdrawing effects, altering reactivity .
N-Methyl-N-[6-(m-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine m-Tolyl C₁₅H₁₄F₃N₃O₂ 325.29 Methyl group enhances hydrophobicity; meta-substitution affects steric bulk .
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : Thiazole (electron-rich) and nitro (electron-deficient) substituents modulate the pyrimidine ring’s electronic environment, impacting binding to biological targets like enzymes or receptors .
  • Solubility and logP : Thiazole and furan derivatives exhibit moderate logP values (~2.5–3.5), while aryl-substituted analogs (e.g., nitrophenyl, naphthyl) show higher hydrophobicity (logP > 4) .

Modifications to the Glycine Moiety

Replacing the N-methyl group or glycine backbone alters pharmacokinetic profiles:

  • N-Methyl vs. N-H Glycine: Methylation improves metabolic stability by reducing oxidative deamination. For example, N-methyl analogs (e.g., DT556 in ) show longer half-lives than non-methylated counterparts .
  • Amino Acid Backbone: Substituting glycine with bulkier residues (e.g., alanine) decreases solubility but may enhance target selectivity .

Trifluoromethyl (CF₃) Positioning and Bioactivity

The CF₃ group at the 4-position is conserved across analogs. Its strong electron-withdrawing effect stabilizes the pyrimidine ring and enhances resistance to enzymatic degradation. Compounds with CF₃ at alternative positions (e.g., 5-position) are less studied but may offer unique steric profiles .

Biological Activity

N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrimidine moiety, which are known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

  • Antimicrobial Activity :
    • Thiazole derivatives have shown significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial and fungal strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM .
  • Kinase Inhibition :
    • The compound may act as an inhibitor of specific protein kinases involved in cell proliferation. Thiazole-containing compounds have been identified as potential inhibitors for various kinases linked to cancer progression .
  • CDK9 Inhibition :
    • Related compounds have been noted for their ability to inhibit CDK9-mediated transcription processes, leading to reduced levels of anti-apoptotic proteins like Mcl-1, which is crucial in cancer therapy .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Tested Organisms/Targets Results (MIC) Reference
AntimicrobialC. albicans3.92–4.01 mM
A. niger4.01–4.23 mM
Kinase InhibitionVarious cancer cell linesIC50 values in low µM range
CDK9 InhibitionCancer cell linesSignificant reduction of Mcl-1 levels

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of thiazole derivatives, revealing that modifications in the thiazole structure could enhance activity against resistant strains of bacteria and fungi. The presence of electron-withdrawing groups was found to be beneficial for increasing potency against Micrococcus luteus and Bacillus spp. .
  • Cancer Therapeutics :
    Research on thiazole-containing compounds has shown promise in treating various cancers by targeting specific kinases involved in tumor growth and survival pathways. For example, a series of thiazole derivatives exhibited potent inhibition against CDK9, leading to apoptosis in cancer cells .

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